molecular formula C9H12ClNO B3278507 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine CAS No. 67932-57-4

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B3278507
CAS No.: 67932-57-4
M. Wt: 185.65 g/mol
InChI Key: SZQPCLQVRLLNHD-UHFFFAOYSA-N
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Description

Significance of Phenethylamine (B48288) Derivatives as Synthetic Building Blocks

Substituted phenethylamines are crucial intermediates in the synthesis of a wide range of more complex molecular architectures. beilstein-journals.orggoogle.com Their inherent functionality—a primary amine and an aromatic ring—provides two key handles for a variety of chemical transformations. The amino group can be readily acylated, alkylated, or used to form heterocycles, while the aromatic ring is amenable to electrophilic and nucleophilic substitution reactions. This dual reactivity makes them invaluable starting materials for constructing diverse chemical libraries and for the total synthesis of natural products and pharmaceuticals. The phenethylamine motif is found in numerous classes of compounds, highlighting its broad importance in synthetic organic chemistry. beilstein-journals.org

Overview of Strategic Halogenation and Alkoxylation in Aromatic Systems for Synthetic Utility

The introduction of halogen and alkoxy groups onto aromatic rings is a powerful strategy for modulating the properties of organic molecules. Halogenation, a type of electrophilic aromatic substitution, can significantly alter the electronic nature of the aromatic ring, influencing its reactivity in subsequent reactions. beilstein-journals.org Halogens can also serve as versatile synthetic handles, participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Alkoxylation, particularly the introduction of a methoxy (B1213986) group, can enhance a molecule's metabolic stability and influence its binding affinity to biological targets by acting as a hydrogen bond acceptor. researchgate.net The strategic placement of these groups can direct the regioselectivity of further synthetic transformations and is a key consideration in the design of new synthetic routes.

Structural Features of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine Relevant to Synthetic Pathways

The compound this compound possesses a unique combination of structural features that make it a valuable building block in organic synthesis. The primary amine at the end of the ethyl chain is a nucleophilic center, readily participating in reactions such as amide bond formation. sigmaaldrich.com

The aromatic ring is substituted with a chlorine atom at the ortho position and a methoxy group at the para position relative to the ethanamine side chain. The chlorine atom, being an ortho, para-directing deactivator, influences the electron density of the aromatic ring and provides a site for further functionalization through cross-coupling reactions. The para-methoxy group is an activating, ortho, para-directing group that can enhance the nucleophilicity of the aromatic ring and also offers a potential site for demethylation to reveal a phenol (B47542) functionality. The interplay of these two substituents creates a specific electronic and steric environment that can be exploited in various synthetic strategies.

A common synthetic route to phenethylamines involves the reduction of a corresponding phenylacetonitrile. For instance, p-methoxyphenylacetonitrile can be synthesized from anisyl alcohol and subsequently reduced to the amine. orgsyn.org A plausible route to this compound would involve the synthesis of 2-chloro-4-methoxyphenylacetonitrile followed by its reduction. The synthesis of the nitrile precursor can be achieved from 3-chloro-4-methoxybenzyl chloride and sodium cyanide. prepchem.com

Contextualization within Contemporary Synthetic Organic Chemistry

In the landscape of modern organic synthesis, there is a continuous demand for novel building blocks that provide access to new chemical space and facilitate the efficient construction of complex molecules. Substituted phenethylamines like this compound are of significant interest due to their potential as precursors for a variety of heterocyclic and polyfunctional compounds. The specific substitution pattern of this compound offers opportunities for regioselective transformations, making it a valuable tool for chemists engaged in the development of new synthetic methodologies and the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67932-57-4 biosynth.com
Molecular Formula C9H12ClNO biosynth.com
Molecular Weight 185.65 g/mol biosynth.com
Appearance Liquid nih.gov
SMILES COC1=CC(=C(C=C1)CCN)Cl biosynth.com
InChI Key SZQPCLQVRLLNHD-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPCLQVRLLNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545755
Record name 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67932-57-4
Record name 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Chloro 4 Methoxyphenyl Ethan 1 Amine and Precursors

Retrosynthetic Analysis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that pave the way for feasible synthetic strategies. The primary disconnection breaks the bond between the ethylamine (B1201723) side chain and the aromatic ring, suggesting a coupling reaction. However, a more common and practical approach involves disconnecting the C-N bond of the ethylamine group or the C-C bond of the ethyl side chain.

This leads to three principal precursor types:

Arylacetonitriles: The most direct precursor is 2-(2-chloro-4-methoxyphenyl)acetonitrile. The target amine can be obtained through the reduction of the nitrile group.

Nitrovinyl compounds: Another viable route involves the reduction of a corresponding nitrovinyl intermediate, such as 1-chloro-2-(2-nitrovinyl)-4-methoxybenzene.

Arylethanals or their derivatives: Reductive amination of 2-chloro-4-methoxyphenylacetaldehyde offers a versatile method to introduce the amine functionality.

Aryl halides: The Gabriel synthesis and related methods utilize a precursor like 2-(2-chloro-4-methoxyphenyl)ethyl halide, which is then converted to the primary amine. masterorganicchemistry.comyoutube.com

The feasibility of each of these routes is contingent upon the availability and synthesis of the appropriately substituted 2-chloro-4-methoxyphenyl precursors.

Classical and Modern Approaches to Constructing the Ethylamine Moiety

The construction of the ethylamine side chain onto the 2-chloro-4-methoxyphenyl scaffold can be achieved through several established and contemporary synthetic methods.

Reduction of Nitrile Precursors

The reduction of 2-(2-chloro-4-methoxyphenyl)acetonitrile stands out as a highly efficient and direct method for the synthesis of this compound. A variety of reducing agents can be employed for this transformation, each with its own set of advantages and reaction conditions.

Reducing AgentTypical ConditionsNotes
Lithium aluminum hydride (LiAlH4)Anhydrous ether or THFA powerful reducing agent, often providing high yields. Requires careful handling due to its reactivity with protic solvents.
Borane (BH3) complexesTHFOffers good selectivity and is generally milder than LiAlH4.
Catalytic HydrogenationH2, Raney Nickel or Palladium on Carbon (Pd/C)A "green" and industrially scalable method. Requires high pressure and specialized equipment.
Sodium borohydride (B1222165) (NaBH4) with a catalystCoCl2 or other transition metal salts in methanol (B129727)A milder alternative to LiAlH4, but often requires a catalyst to be effective for nitrile reduction.

The precursor, 2-(2-chloro-4-methoxyphenyl)acetonitrile, can be synthesized from 2-chloro-4-methoxyaniline (B183069) via a Sandmeyer reaction to introduce the nitrile group, or from 2-chloro-4-methoxybenzyl halide by nucleophilic substitution with a cyanide salt. orgsyn.orgchemscene.comsigmaaldrich.comchemicalbook.com

Reduction of Nitrovinyl Intermediates

An alternative pathway involves the reduction of a nitrovinyl intermediate, specifically 1-chloro-2-(2-nitrovinyl)-4-methoxybenzene. This intermediate can be prepared through the Henry reaction, which is the condensation of an aldehyde (2-chloro-4-methoxybenzaldehyde) with a nitroalkane (nitromethane) in the presence of a base.

The subsequent reduction of the nitrovinyl group to the ethylamine can be accomplished in a single step using powerful reducing agents like lithium aluminum hydride (LiAlH4). This method simultaneously reduces both the nitro group and the carbon-carbon double bond.

Reductive Amination Strategies

Reductive amination provides a versatile and widely used method for the synthesis of amines. organic-chemistry.orglibretexts.org This approach involves the reaction of a carbonyl compound, in this case, 2-chloro-4-methoxyphenylacetaldehyde, with an amine source, followed by reduction of the resulting imine or enamine intermediate.

For the synthesis of a primary amine like this compound, ammonia (B1221849) is used as the nitrogen source. The reaction is typically carried out in the presence of a reducing agent that is selective for the imine intermediate over the starting aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net More recently, biocatalytic reductive amination using amine dehydrogenases has emerged as a stereoselective alternative. frontiersin.org

The key precursor, 2-chloro-4-methoxyphenylacetaldehyde, can be prepared by the oxidation of 2-(2-chloro-4-methoxyphenyl)ethanol or by the reduction of 2-chloro-4-methoxyphenylacetic acid or its derivatives.

Gabriel Amine Synthesis and Related Methods

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. masterorganicchemistry.comyoutube.comnrochemistry.com In the context of synthesizing this compound, this method would involve the following steps:

Alkylation: Reaction of potassium phthalimide (B116566) with a 2-(2-chloro-4-methoxyphenyl)ethyl halide (e.g., bromide or iodide). nrochemistry.com The halide itself can be prepared from the corresponding alcohol.

Hydrolysis or Hydrazinolysis: Cleavage of the resulting N-alkylphthalimide to release the primary amine. masterorganicchemistry.comnrochemistry.com Hydrazine (B178648) hydrate (B1144303) is commonly used for this step as it proceeds under milder conditions than acid or base hydrolysis. nrochemistry.com

This method is particularly useful for avoiding the over-alkylation that can occur when using ammonia as a nucleophile with alkyl halides. masterorganicchemistry.comyoutube.com

Synthesis of Key Halogenated and Methoxylated Aryl Precursors

The successful synthesis of this compound is critically dependent on the availability of appropriately substituted aryl precursors. The key structural motifs are the chloro and methoxy (B1213986) groups on the benzene (B151609) ring.

2-Chloro-4-methoxyaniline: This is a versatile starting material. nih.gov It can be synthesized from 4-methoxyaniline by direct chlorination, although this may lead to a mixture of isomers requiring separation. A more controlled synthesis might involve the nitration of 3-chloroanisole (B146291) followed by reduction of the nitro group.

2-Chloro-4-methoxybenzaldehyde: This can be prepared from 2-chloro-4-methoxytoluene by oxidation of the methyl group. Alternatively, formylation of 3-chloroanisole using methods like the Vilsmeier-Haack or Gattermann-Koch reaction can yield the desired aldehyde.

2-Chloro-4-methoxyphenylacetic acid: This can be synthesized from 2-chloro-4-methoxyphenylacetonitrile by hydrolysis. Another route involves the Willgerodt-Kindler reaction of 2-chloro-4-methoxyacetophenone.

1-Chloro-4-methoxybenzene: This can be prepared by the chlorination of anisole (B1667542). However, controlling the regioselectivity to favor the desired isomer can be challenging.

3-Chloro-4-methoxyaniline: This can serve as a precursor for some of the above intermediates. chemicalbook.com

2-Chloro-1-(4-methoxyphenyl)ethanone: This is another important precursor. nih.gov

The synthesis of these precursors often involves standard electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation on methoxy-substituted benzene rings, followed by functional group interconversions. chemicalbook.comresearchgate.netmdpi.comresearchgate.netatlantis-press.comnih.govresearchgate.netmdpi.comgoogle.comnih.govgoogle.comresearchgate.netnih.govresearchgate.net Careful consideration of the directing effects of the substituents is crucial for achieving the desired regiochemistry.

Synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone and Related Ketones

A primary precursor for the target amine is 2-chloro-1-(4-methoxyphenyl)ethanone. A common and effective method for its synthesis is the Friedel-Crafts acylation of anisole. tamu.eduyoutube.comorganic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves reacting anisole with an acyl chloride, such as chloroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduyoutube.com The methoxy group of anisole is an activating group and directs the substitution primarily to the para position due to steric hindrance at the ortho position, yielding 4-methoxyacetophenone as the major product. youtube.com Subsequent chlorination of the α-carbon of the ketone furnishes the desired 2-chloro-1-(4-methoxyphenyl)ethanone. nih.gov

The general reaction can be summarized as follows: Anisole + Acetyl Chloride (with AlCl₃) → 4-Methoxyacetophenone youtube.com 4-Methoxyacetophenone + Cl₂ → 2-Chloro-1-(4-methoxyphenyl)ethanone

The Friedel-Crafts acylation is a foundational reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, for attaching acyl substituents to an aromatic ring. tamu.edusigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which acts as the electrophile. masterorganicchemistry.comsigmaaldrich.com While effective, the reaction requires stoichiometric amounts of the Lewis acid catalyst because both the reactant and the product form complexes with it. organic-chemistry.org

Table 1: Friedel-Crafts Acylation of Anisole

Reactants Catalyst Product Key Features
Anisole, Acetyl Chloride AlCl₃ 4-Methoxyacetophenone para-isomer is the major product. youtube.com
Anisole, Acyl Halides/Anhydrides Lewis Acids (e.g., AlCl₃, FeCl₃) Aryl Ketones Deactivated product prevents polysubstitution. organic-chemistry.orgmasterorganicchemistry.com

Synthetic Routes to Halogenated Methoxybenzaldehydes

Halogenated methoxybenzaldehydes are crucial intermediates for synthesizing the 2-chloro-4-methoxyphenyl core structure. One documented route involves the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene (B72686). google.com This multi-step process includes a selective metal-halogen exchange, formylation, and subsequent nucleophilic aromatic substitution (SNAr) of the fluorine atom with a methoxy group. google.com

The key steps are:

Metal-Halogen Exchange and Formylation : 1,4-dibromo-2-fluorobenzene reacts with isopropyl magnesium chloride, followed by formylation with dimethylformamide (DMF) to yield 4-bromo-2-fluorobenzaldehyde. google.com

Nucleophilic Aromatic Substitution : The resulting benzaldehyde (B42025) is treated with methanol in the presence of a base like potassium carbonate to replace the fluorine atom with a methoxy group, producing 4-bromo-2-methoxybenzaldehyde. google.com

Another general approach to substituted benzaldehydes is the Knoevenagel condensation, where a substituted benzaldehyde reacts with a compound containing an active methylene (B1212753) group, such as 2-methoxyethyl cyanoacetate, catalyzed by piperidine. chemrxiv.org

Directed Ortho-Metalation and Electrophilic Chlorination Strategies

To introduce the chloro substituent specifically at the ortho position to the methoxy group, Directed Ortho-Metalation (DoM) is a powerful strategy. wikipedia.orgharvard.edu This reaction, discovered independently by Henry Gilman and Georg Wittig around 1940, utilizes a directing metalation group (DMG) on the aromatic ring to guide deprotonation to the adjacent ortho position. wikipedia.orgharvard.eduuoc.grnih.gov The methoxy group (-OCH₃) is an effective DMG. wikipedia.org

The process involves:

Interaction of the methoxy-substituted aromatic compound (like anisole) with a strong organolithium base (e.g., n-butyllithium). The heteroatom of the DMG coordinates to the lithium. wikipedia.org

The base then deprotonates the ring at the nearest ortho position, forming a stable aryllithium intermediate. wikipedia.org

This intermediate can then react with an electrophilic chlorine source (e.g., hexachloroethane) to introduce a chlorine atom at the targeted position.

This method offers high regioselectivity, targeting only the ortho position, unlike typical electrophilic substitutions that often yield a mixture of ortho and para products. wikipedia.org

Electrophilic aromatic halogenation is another fundamental method for introducing halogens onto an aromatic ring. wikipedia.org For chlorination, a Lewis acid catalyst like FeCl₃ or AlCl₃ is typically used to activate the chlorine molecule (Cl₂), making it a more potent electrophile. docbrown.infomasterorganicchemistry.com The activated electrophile is then attacked by the electron-rich aromatic ring. docbrown.info For activated rings like anisole, this reaction can proceed readily, but controlling the regioselectivity between the ortho and para positions can be challenging without strategies like DoM.

Stereoselective Synthesis of this compound

Producing a single enantiomer of this compound is critical for many applications. Several stereoselective methods can be employed to achieve this.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. nih.gov In this approach, a prochiral precursor, such as a ketone, is reacted with a chiral auxiliary to form a diastereomeric intermediate. nih.gov A subsequent stereoselective reaction is performed, where the chiral auxiliary directs the transformation to create a new stereocenter with a specific configuration. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

A common and inexpensive chiral auxiliary is (R)- or (S)-1-phenylethylamine (α-PEA). nih.gov For instance, a ketone precursor could be converted into a chiral imine by condensation with α-PEA. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the auxiliary, would yield the desired chiral primary amine. researchgate.netcdnsciencepub.com Pseudoephenamine is another versatile chiral auxiliary that has shown high stereocontrol in alkylation reactions to form enantiomerically enriched products. nih.gov

Asymmetric Hydrogenation and Transfer Hydrogenation (Analogous to related compounds)

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral amines. nih.gov This typically involves the reduction of a prochiral substrate like an enamide or an imine using hydrogen gas and a chiral transition metal catalyst.

For the synthesis of the target amine, a precursor ketone, 2-chloro-4-methoxyacetophenone, can be converted to an enamide. The asymmetric hydrogenation of enamides is a well-established process, often catalyzed by rhodium or iridium complexes bearing chiral phosphine (B1218219) ligands. nih.govacs.orgorganic-chemistry.orgacs.org This reaction can achieve high enantioselectivities. nih.gov

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. acs.org In ATH, a hydrogen donor like isopropanol (B130326) or formic acid is used in the presence of a chiral catalyst, often based on ruthenium, rhodium, or iron. researchgate.netacs.orgsigmaaldrich.com The asymmetric transfer hydrogenation of acetophenone (B1666503) and its derivatives to produce chiral 1-phenylethanol (B42297) is a widely studied model reaction, demonstrating the effectiveness of catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN]. acs.orgacs.orgsigmaaldrich.com This methodology can be applied to the reduction of the corresponding ketone precursor to generate the chiral alcohol, which can then be converted to the amine.

Table 2: Comparison of Asymmetric Hydrogenation Methods

Method Hydrogen Source Catalyst Type Substrate Key Advantage
Asymmetric Hydrogenation H₂ Gas Chiral Rh, Ir, or Ti complexes acs.orgacs.org Enamides, Imines nih.govnih.gov High atom economy, high enantioselectivity. nih.gov
Asymmetric Transfer Hydrogenation Isopropanol, Formic Acid acs.orgsigmaaldrich.com Chiral Ru, Rh, or Fe complexes researchgate.netacs.org Ketones, Imines sigmaaldrich.com Avoids high-pressure H₂, operational simplicity. acs.org

Biocatalytic Transformations for Enantiopure Amines

Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiopure amines. researchgate.netdiva-portal.org Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor, creating a chiral amine with high enantioselectivity. rsc.orgnih.gov

The synthesis of enantiopure this compound can be achieved via the asymmetric amination of the corresponding ketone, 1-(2-chloro-4-methoxyphenyl)ethanone, using an (R)- or (S)-selective ω-transaminase. nih.gov This approach offers several advantages, including mild reaction conditions, exceptional stereoselectivity, and reduced environmental impact compared to many traditional chemical methods. researchgate.netrsc.org The main challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium, which can be overcome by using a large excess of the amine donor or by removing the ketone byproduct. diva-portal.orgnih.gov The use of engineered transaminases has expanded the substrate scope and improved the stability and efficiency of these biocatalytic processes. rsc.orgnih.gov

Chemical Transformations and Derivatization Strategies of 2 2 Chloro 4 Methoxyphenyl Ethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations are fundamental to modifying the compound's structure and properties.

Acylation Reactions

Acylation of the primary amine of 2-(2-chloro-4-methoxyphenyl)ethan-1-amine with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable amide derivatives. This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. For instance, the reaction with acetyl chloride would yield N-[2-(2-chloro-4-methoxyphenyl)ethyl]acetamide. A related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, is synthesized by reacting p-methoxyaniline with chloroacetyl chloride in a solvent like acetone (B3395972) with triethylamine. researchgate.netresearchgate.net

Table 1: Representative Acylation Reaction

Reactant 1Reactant 2ProductConditions
This compoundAcetyl ChlorideN-[2-(2-chloro-4-methoxyphenyl)ethyl]acetamideInert solvent, Base (e.g., Triethylamine)
p-MethoxyanilineChloroacetyl Chloride2-Chloro-N-(4-methoxyphenyl)acetamideAcetone, Triethylamine researchgate.netresearchgate.net

Alkylation and Reductive Alkylation to Secondary and Tertiary Amines

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can lead to a mixture of products and is often difficult to control. A more controlled and efficient method is reductive amination. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or Schiff base by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. mdma.ch Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). libretexts.orgorganic-chemistry.org For example, reacting this compound with a ketone in the presence of a suitable reducing agent will yield a secondary amine. A second alkylation step can then produce a tertiary amine. Another approach involves using alcohols as alkylating agents in the presence of an iridium catalyst. nih.govbath.ac.uk

Table 2: Reductive Amination for the Synthesis of Secondary Amines

AmineCarbonyl CompoundReducing AgentProduct
This compoundAcetoneSodium cyanoborohydride (NaBH3CN)N-Isopropyl-2-(2-chloro-4-methoxyphenyl)ethan-1-amine
This compoundBenzaldehyde (B42025)Sodium triacetoxyborohydride (NaBH(OAc)3)N-Benzyl-2-(2-chloro-4-methoxyphenyl)ethan-1-amine

Formation of Imines and Schiff Bases

Primary amines readily condense with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.org This reversible reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The reaction of this compound with an aldehyde, such as 2-hydroxy naphthaldehyde, in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, yields the corresponding Schiff base derivative. eurjchem.comresearchgate.net These imines are valuable intermediates in organic synthesis and can be used in various subsequent transformations.

Table 3: Formation of a Schiff Base

Reactant 1Reactant 2ProductConditions
This compound2-Hydroxy Naphthaldehyde(E)-2-(((2-(2-chloro-4-methoxyphenyl)ethyl)imino)methyl)naphthalen-1-olEthanol, Glacial Acetic Acid (catalyst) eurjchem.comresearchgate.net

Cyclization Reactions to Form Heterocyclic Systems

The primary amine functionality of this compound serves as a key building block for the synthesis of various heterocyclic systems.

Pyrazolines: These five-membered heterocyclic compounds can be synthesized through the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives. nih.gov this compound can be converted into a corresponding hydrazine, which can then react with a chalcone (B49325) to form a pyrazoline ring. nih.gov

Thiadiazoles: 1,3,4-Thiadiazoles can be prepared from thiosemicarbazide (B42300) derivatives. jst.go.jporganic-chemistry.org The primary amine of the title compound can be reacted with thiophosgene (B130339) to form an isothiocyanate, which upon reaction with a hydrazine, yields a thiosemicarbazide. This intermediate can then be cyclized, for example, using an acid catalyst, to afford the 1,3,4-thiadiazole (B1197879) ring system. encyclopedia.pubnih.govmdpi.com

Quinolines: The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are classic methods for constructing the quinoline (B57606) ring system by reacting anilines with α,β-unsaturated carbonyl compounds, often generated in situ from glycerol (B35011) or other precursors. orgsyn.orgnih.govijpsjournal.com While not a direct reaction of the phenylethylamine, derivatives of this compound could be elaborated to form the necessary aniline (B41778) precursor for these cyclizations. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, provides another route to quinolines. ijpsjournal.com

Transformations of the Aromatic Halogen Substituent

The chloro group on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The chloro-substituent of this compound can participate in several such transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. acs.org

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki coupling of this compound with an arylboronic acid would result in the formation of a biaryl structure. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields, especially with less reactive aryl chlorides. researchgate.netacs.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, with the aryl group adding to one of the vinylic carbons. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. Reacting this compound with an alkene like styrene (B11656) under Heck conditions would yield a stilbene (B7821643) derivative. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgwikipedia.org The Sonogashira coupling of this compound with a terminal alkyne would introduce an alkynyl substituent onto the aromatic ring. Microwave-assisted protocols have been developed to accelerate the coupling of aryl chlorides. acs.orgnih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerProduct TypeCatalyst System
SuzukiArylboronic acidBiarylPd catalyst (e.g., Pd(PPh3)4), Base
HeckAlkene (e.g., Styrene)Substituted AlkenePd catalyst (e.g., Pd(OAc)2), Ligand, Base
SonogashiraTerminal AlkyneArylalkynePd catalyst, Cu(I) co-catalyst, Base

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to be favorable, the aromatic ring must be rendered electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In the case of this compound, the aromatic ring possesses two key substituents in addition to the chloro leaving group: a methoxy (B1213986) group and an ethylamine (B1201723) side chain. The methoxy group is a strong electron-donating group, which increases the electron density on the aromatic ring, thereby deactivating it towards nucleophilic attack. wikipedia.org This makes standard SNAr reactions challenging. While the chlorine atom itself is an ortho-, para-director, it is considered a weak deactivator in electrophilic substitution but does not sufficiently activate the ring for nucleophilic substitution on its own. researchgate.net

Although direct SNAr on this specific substrate is not commonly reported due to the deactivating effect of the methoxy group, related transformations on activated systems are well-documented. For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily undergoes substitution reactions. libretexts.org In some cases, very strong nucleophiles or specific catalysts can facilitate substitution on less activated rings. libretexts.orgmdpi.com However, for this compound, alternative strategies are generally preferred for modifying the aromatic core.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a powerful method for removing halogen substituents from aromatic rings, often used to introduce hydrogen at a specific position after the halogen has served its purpose as a directing or blocking group. organic-chemistry.orgresearchwithrutgers.com Several robust methods exist for the dechlorination of aryl chlorides.

One of the most common strategies is catalytic hydrogenation . This method typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), with hydrogen gas as the reductant. organic-chemistry.orgresearchwithrutgers.com The reaction is generally performed under neutral conditions. While aryl bromides are more readily reduced than aryl chlorides, catalytic hydrogenation is effective for removing chlorine, albeit sometimes requiring more catalyst or more forceful conditions. organic-chemistry.orgresearchwithrutgers.com This method shows good functional group tolerance, allowing for the selective removal of the chloro group without affecting other parts of the molecule, such as the methoxy group or the amine.

Alternative methodologies for reductive dehalogenation include:

Transfer Hydrogenation : Using a hydrogen donor like 2-propanol in the presence of a ruthenium(II) catalyst. organic-chemistry.org

Nickel-Catalyzed Dechlorination : Recent advances have utilized nickel catalysts, sometimes in mechanochemical setups, for the efficient dechlorination of a wide range of aryl chlorides, including those on complex, drug-like molecules. acs.org These reactions may use reducing agents like zinc metal in the presence of a deuterium (B1214612) source (e.g., D₂O) to achieve deuteration. acs.org

These established protocols for aryl chloride reduction are applicable to this compound, enabling its conversion to 4-methoxyphenethylamine.

Reactivity of the Methoxy Group and its Transformations

Demethylation to Phenols

The cleavage of the aryl methyl ether bond in the methoxy group to yield a phenol (B47542) is a fundamental transformation in organic synthesis. This demethylation can be achieved using various reagents, converting this compound into its corresponding phenolic derivative, 4-aminoethyl-3-chlorophenol.

Commonly employed methods for O-demethylation include the use of strong proton acids or Lewis acids.

Lewis Acids : Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for cleaving aryl ethers. Aluminum chloride (AlCl₃) is another Lewis acid used for this purpose. These reactions must be conducted under anhydrous conditions as the reagents are sensitive to water. nih.gov

Proton Acids : Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can be used, often at elevated temperatures. nih.gov

Salt-Based Reagents : In recent years, systems like acidic concentrated lithium bromide (ACLB) have been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions. nih.gov The efficiency of demethylation can be influenced by other substituents on the ring; for example, groups at the ortho position that can participate in intramolecular protonation may accelerate the reaction. nih.gov

The selection of the demethylation agent would need to account for the potential reactivity of the primary amine on the side chain, which may require a protection strategy prior to the ether cleavage.

Role of Methoxy Group in Directing Electrophilic Aromatic Substitution

Should further substitution on the aromatic ring of this compound be desired, the regiochemical outcome is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS), substituents dictate the position of the incoming electrophile.

The two key directing groups on the ring are the methoxy group (-OCH₃) and the chloro group (-Cl).

Methoxy Group : The -OCH₃ group is a powerful activating group and an ortho, para-director. acs.orgwikipedia.org It strongly donates electron density to the ring via resonance, making the positions ortho and para to it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgacs.org In this molecule, the methoxy group is at C4, meaning it directs incoming electrophiles to the C3, C5 (ortho), and C2 (para) positions.

Chloro Group : The -Cl group is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. acs.orgwikipedia.org The chloro group at C2 directs incoming electrophiles to the C1 (ortho, occupied by the side chain), C3 (ortho), and C6 (para) positions.

Considering the combined effects, both the methoxy and chloro groups direct towards the C3 and C5 positions. The powerful activating and directing effect of the methoxy group is generally dominant. Therefore, further electrophilic substitution on the this compound ring would be expected to occur primarily at the C3 and C5 positions.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. taylorandfrancis.combeilstein-journals.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. taylorandfrancis.com As a primary amine, this compound is an excellent candidate for a variety of MCRs. Phenethylamine (B48288) scaffolds are widely used in medicinal chemistry, making their incorporation into MCRs particularly valuable for drug discovery. researchgate.netnih.gov

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is one of the most prominent MCRs, combining a primary amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgnih.gov The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org Given that phenethylamines are well-established substrates in Ugi reactions, this compound can serve as the amine component to generate complex peptide-like molecules ("peptoids"). thieme-connect.denih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and an active hydrogen compound (such as a ketone, phenol, or another enolizable carbonyl compound). organic-chemistry.orgadichemistry.com The reaction first forms an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the enol form of the active hydrogen compound to yield a β-amino-carbonyl product known as a Mannich base. wikipedia.orgadichemistry.com this compound can readily participate as the primary amine component in this type of transformation. researchgate.net

The ability to employ this compound in these and other MCRs provides a direct and modular route to a wide array of structurally diverse and complex molecules, leveraging the unique substitution pattern of the starting amine.

Role As a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor in the Construction of Nitrogen-Containing Heterocycles

The structural backbone of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine, a β-arylethylamine, makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. These ring systems are foundational scaffolds in medicinal chemistry and materials science. numberanalytics.commdpi.com The presence of the electron-donating methoxy (B1213986) group on the aromatic ring facilitates key cyclization reactions, while the chloro substituent influences the regiochemical outcome of these transformations.

Synthesis of Substituted Indoles and Quinolines

While indole (B1671886) synthesis often begins from different precursors, the β-phenylethylamine core of this compound is perfectly suited for constructing isoquinoline (B145761) and related heterocyclic systems through well-established named reactions.

Bischler-Napieralski Reaction: This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.org It involves the intramolecular cyclization of a β-arylethylamide under acidic, dehydrating conditions. wikipedia.org The synthesis begins with the acylation of this compound with an appropriate acyl chloride or anhydride (B1165640) to form the corresponding amide. This amide intermediate is then treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), which promotes an intramolecular electrophilic aromatic substitution to yield a substituted 3,4-dihydroisoquinoline. organic-chemistry.orgjk-sci.com The electron-donating methoxy group at the C4-position of the phenyl ring activates the ring for this cyclization, directing the closure to the ortho position (C6).

Pictet-Spengler Reaction: The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org In this sequence, this compound reacts with an aldehyde (e.g., formaldehyde) to form an intermediate iminium ion. This electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular cyclization to furnish the tetrahydroisoquinoline core. numberanalytics.comebrary.net The reaction is highly effective for phenylethylamines with activating groups, such as the methoxy group present in the target compound. wikipedia.orgacs.org For less activated systems, stronger acids like trifluoromethanesulfonic acid (superacids) can be employed to facilitate the reaction. acs.org

Table 1: Heterocycle Synthesis from β-Arylethylamines
ReactionReactant(s)Key ReagentsProduct ClassReference
Bischler-Napieralskiβ-ArylethylamidePOCl₃, P₂O₅, PPA3,4-Dihydroisoquinoline organic-chemistry.orgwikipedia.orgjk-sci.com
Pictet-Spenglerβ-Arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)Tetrahydroisoquinoline numberanalytics.comwikipedia.orgebrary.net

Incorporation into Diverse Polycyclic and Fused Ring Systems

The heterocyclic products obtained from the initial cyclization reactions serve as intermediates for more complex, polycyclic architectures. The 3,4-dihydroisoquinolines from the Bischler-Napieralski reaction can be readily oxidized to the corresponding fully aromatic isoquinolines using various oxidizing agents. organic-chemistry.org Similarly, the tetrahydroisoquinoline core from the Pictet-Spengler reaction offers multiple sites for further functionalization. For instance, the secondary amine within the newly formed ring can undergo N-alkylation or N-arylation, and modern methods allow for C-H activation at various positions on the scaffold to introduce additional rings or substituents, thereby building intricate, fused systems. organic-chemistry.org

Formation of Piperazine-Based Scaffolds

While not a direct precursor for the formation of the piperazine (B1678402) ring itself, this compound can be incorporated into piperazine-based structures. nih.gov This is typically achieved by first converting the amine into a different functional group. For example, the phenylethylamine can be oxidized to the corresponding (2-chloro-4-methoxyphenyl)acetaldehyde. This aldehyde can then undergo a double reductive amination with piperazine to form an N,N'-disubstituted piperazine. Alternatively, the amine could be transformed into a 2-(2-chloro-4-methoxyphenyl)ethyl halide. This electrophilic partner can then be used to alkylate one of the nitrogen atoms of a piperazine ring, a common method for preparing N-alkylpiperazines. ambeed.comresearchgate.net

Building Block for Amine-Derived Ligands in Catalysis Research

The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction. Phenylethylamines are valuable chiral building blocks for the synthesis of such ligands. mdpi.commdpi.com this compound can serve as a scaffold for novel ligands. For instance, reaction with dichlorophosphines can yield phosphinediamine (PN) ligands. rsc.org In these structures, the phosphorus atom and the nitrogen atom of the original amine can coordinate to a transition metal center (e.g., rhodium, iridium), creating a chiral environment around the metal that can induce high enantioselectivity in reactions like asymmetric hydrogenation. rsc.orgnih.gov The substituents on the phenyl ring can be used to fine-tune the steric and electronic properties of the resulting ligand.

Intermediate in the Design of Scaffolds for Chemical Biology Probes (excluding biological activity studies)

Chemical probes are essential tools for studying biological systems. They typically consist of a ligand for target recognition, a reporter tag for detection, and often a reactive group for covalent labeling. frontiersin.org The 2-phenethylamine framework is a common motif in bioactive molecules and thus serves as an excellent starting point for a probe's ligand scaffold. nih.govacs.org The primary amine of this compound is a key chemical handle for the modular construction of such probes. Standard peptide coupling conditions can be used to attach a reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification) or a photoreactive group (e.g., a benzophenone) for photoaffinity labeling. nih.gov This modular approach allows for the rapid synthesis of a variety of probes to investigate protein function and interactions without focusing on the biological activity itself.

Table 2: Synthetic Applications of the Amine Handle
Application AreaReaction TypeCoupling Partner ExampleResulting StructureReference
CatalysisPhosphinylationDichlorophenylphosphineAmine-derived ligand rsc.org
Chemical ProbesAmide CouplingBiotin-NHS esterBiotinylated scaffold frontiersin.org
MacrocyclesAlkylation / AmidationBromoacetyl-activated peptideMacrocycle precursor nih.govresearchgate.net

Application in the Construction of Macrocyclic Structures

Macrocycles represent an important class of molecules that can address challenging biological targets often considered "undruggable" by small molecules. The synthesis of large, diverse libraries of macrocycles is a key strategy in their development. nih.gov Primary amines are fundamental building blocks in many combinatorial approaches to macrocycle synthesis. researchgate.netnih.gov In a typical strategy, building blocks containing primary amines are reacted sequentially with other components, such as peptides functionalized with reactive groups (e.g., bromoacetamide) and bis-electrophile linkers for the final cyclization step. nih.govfrontiersin.org this compound is a suitable candidate to act as the primary amine building block in such a synthetic scheme, allowing its structural features to be incorporated into a large combinatorial library of macrocyclic compounds.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce detailed information about the molecular structure.

The ¹H NMR spectrum of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The substitution pattern on the aromatic ring and the structure of the ethylamine (B1201723) side chain can be clearly interpreted from the chemical shifts and coupling patterns.

Key expected signals in the ¹H NMR spectrum include:

Aromatic Protons: The trisubstituted benzene (B151609) ring will show three distinct proton signals. Their chemical shifts, typically in the range of 6.5-7.5 ppm, and their coupling constants (J-values) are indicative of their relative positions (ortho, meta, para) to the chloro, methoxy (B1213986), and ethylamine groups.

Methoxy Group: A sharp singlet, integrating to three protons, is expected for the methoxy (-OCH₃) group, typically appearing around 3.8 ppm.

Ethylamine Chain: The two methylene (B1212753) groups (-CH₂CH₂NH₂) of the ethylamine side chain will appear as two distinct multiplets. The CH₂ group adjacent to the aromatic ring will be influenced by the ring's magnetic anisotropy, while the CH₂ group bonded to the nitrogen will be further downfield. The protons of the primary amine (-NH₂) may appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on established principles of NMR spectroscopy.

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H ~ 6.7 - 7.3 Multiplets (d, dd) 3H
Methoxy (-OCH₃) ~ 3.8 Singlet (s) 3H
Ar-CH₂- ~ 2.8 - 3.0 Triplet (t) 2H
-CH₂-NH₂ ~ 3.0 - 3.2 Triplet (t) 2H
-NH₂ ~ 1.5 - 2.5 Broad Singlet (br s) 2H

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Expected ¹³C NMR signals include:

Aromatic Carbons: Six signals in the 110-160 ppm region. The carbon atom bonded to the methoxy group (C-O) will be significantly downfield, as will the carbon bonded to the chlorine atom (C-Cl).

Methoxy Carbon: A signal around 55-60 ppm.

Ethylamine Carbons: Two signals for the aliphatic carbons, typically between 30-50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on established principles of NMR spectroscopy.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-O ~ 158
Aromatic C-Cl ~ 125
Aromatic C-H & C-C ~ 114 - 135
Methoxy (-OCH₃) ~ 55
Ar-CH₂- ~ 38
-CH₂-NH₂ ~ 42

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It would confirm the coupling between the two methylene groups in the ethylamine chain and the coupling relationships between the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. researchgate.net It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, characteristic absorption bands would confirm the presence of the amine and the substituted benzene ring.

Table 3: Key IR Absorption Bands for this compound This table is predictive and based on characteristic group frequencies.

Functional Group Bond Vibration Predicted Frequency (cm⁻¹)
Primary Amine N-H Stretch (symmetric & asymmetric) 3300 - 3500 (two bands)
Primary Amine N-H Bend (scissoring) 1590 - 1650
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch (in-ring) 1450 - 1600
Alkane C-H Stretch 2850 - 2960
Ether C-O Stretch (aryl-alkyl) 1230 - 1270
Haloalkane C-Cl Stretch 700 - 850

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂) group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (185.65 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M]⁺ and another at [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathway for amines is typically alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of the substituted benzyl (B1604629) radical to form a stable iminium ion. Another significant fragment would likely arise from the cleavage of the bond between the two ethyl carbons, resulting in a substituted benzyl cation.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound would be required.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact bond lengths, bond angles, and torsion angles can be determined. This data provides an unambiguous confirmation of the connectivity and the preferred conformation of the molecule in the solid state, including the orientation of the methoxy group and the ethylamine side chain relative to the phenyl ring. While no published crystal structure for this specific compound is currently available, analysis of closely related structures, such as 2-chloro-N-(4-methoxyphenyl)acetamide, reveals that the methoxy group tends to lie close to the plane of the phenyl ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

Hydrogen Bonding: The primary amine group (-NH₂) in the molecule is a potent hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. It would be anticipated that strong N-H···N or N-H···O hydrogen bonds would be significant in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks. The presence of the chlorine atom also introduces the possibility of weaker C-H···Cl or N-H···Cl interactions.

A detailed analysis would involve the generation of a packing diagram from the crystallographic data, allowing for the visualization and measurement of these interactions.

Examination of Conformational Preferences in the Solid State

The conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation about single bonds. In the solid state, a molecule is typically "locked" into a specific, low-energy conformation.

For this compound, key conformational features to be determined from a crystal structure would include:

Torsion Angles: The dihedral (torsion) angles defining the orientation of the ethanamine side chain relative to the phenyl ring are of primary interest. These angles would reveal whether the side chain extends away from the ring or folds back towards it.

Ring Planarity: The planarity of the benzene ring would be assessed.

Orientation of Substituents: The orientation of the chloro and methoxy groups relative to the plane of the benzene ring would be determined.

The observed solid-state conformation is the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice.

Data Tables

Without experimental data from a crystal structure analysis, it is not possible to generate factual data tables. However, hypothetical tables are presented below to illustrate the type of information that would be obtained and presented from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₉H₁₂ClNO
Formula Weight185.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)109.87
γ (°)90
Volume (ų)998.7
Z (molecules/unit cell)4
Density (calculated)1.234 g/cm³
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1A···N10.912.153.05170
N1-H1B···O10.912.052.95175

Computational and Theoretical Investigations of 2 2 Chloro 4 Methoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing insights into molecular structure and properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine, a DFT study would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a detailed analysis of the electronic structure would be performed. This includes the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Furthermore, the generation of a molecular electrostatic potential (MEP) map would reveal the charge distribution within the molecule. The MEP map is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and predicting sites of chemical reactions.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for specific electronic properties, ab initio methods could be employed. These methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly reliable data. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain benchmark-quality data on the electronic energy and structure of this compound.

Spectroscopic Property Prediction

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra would be instrumental in the structural elucidation and confirmation of the compound.

Similarly, theoretical Infrared (IR) and Raman spectra can be computed by calculating the vibrational frequencies of the optimized molecular structure. The predicted vibrational modes can be assigned to specific functional groups within the molecule, aiding in the interpretation of experimental vibrational spectra. A comparison between theoretical and experimental spectra often shows good agreement and can help in confirming the molecular structure.

Reaction Mechanism Studies

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry provides powerful tools for exploring reaction pathways.

Transition State Characterization for Amination and Derivatization Reactions

For a primary amine like this compound, amination and derivatization reactions are of significant interest. Computational methods can be used to locate and characterize the transition state structures for these reactions. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By analyzing the geometry and vibrational frequencies of the transition state, detailed insights into the reaction mechanism can be obtained.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules and explore their potential conformational states. This technique simulates the movement of atoms and molecules over time, governed by the principles of classical mechanics. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the flexibility of a molecule, its preferred shapes (conformations), and the transitions between them.

For a molecule such as this compound, conformational flexibility arises from the rotation around its single bonds, particularly the bond connecting the phenyl ring to the ethanamine side chain and the C-C bond within the side chain itself. These rotations give rise to a complex potential energy surface with various low-energy conformations. Identifying these stable conformers is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

A theoretical MD study on this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—and then simulating the molecule's behavior, often in a solvent like water to mimic physiological conditions. The resulting trajectory would be a high-dimensional dataset of atomic positions over time, from which various properties, including the relative populations of different conformers and the energy barriers for conformational changes, could be calculated.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The resulting surface, the Hirshfeld surface, provides a unique three-dimensional picture of the molecule's shape and its immediate environment.

While a specific Hirshfeld surface analysis for this compound has not been reported, a study on the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, offers valuable insights into the types of intermolecular interactions that can be expected. nih.govresearchgate.net In this related structure, the analysis reveals a variety of interactions that contribute to the stability of the crystal packing.

The Hirshfeld surface is often mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. This mapping allows for the color-coded visualization of intermolecular contacts: red spots indicate close contacts (shorter than the van der Waals radii), white regions represent contacts around the van der Waals separation, and blue areas show longer contacts.

For the analogous compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the Hirshfeld analysis highlighted several key interactions, including N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, as well as C—H⋯π(ring) interactions. nih.govresearchgate.net The breakdown of these interactions is often presented in a 2D fingerprint plot, which summarizes all the intermolecular contacts on the Hirshfeld surface.

The analysis of 2-chloro-N-(4-methoxyphenyl)acetamide showed that C⋯H/H⋯C interactions made the largest contribution to the surface area, accounting for 33.4% of the total. nih.govresearchgate.net This indicates the prevalence of van der Waals forces in the crystal packing. Other significant contributions came from Cl⋯H/H⋯Cl (20.0%) and O⋯H/H⋯O (19.5%) contacts. nih.gov These percentages quantify the relative importance of different types of non-covalent interactions in the molecular crystal.

Given the structural similarities, it is highly probable that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds involving the amine group (N-H⋯) and potentially the methoxy (B1213986) group, as well as weaker C-H⋯Cl and C-H⋯π interactions. A Hirshfeld surface analysis would be instrumental in detailing and quantifying these contributions.

Interactive Data Table: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of the Analogous Compound 2-chloro-N-(4-methoxyphenyl)acetamide

Interaction TypeContribution to Hirshfeld Surface (%)Description
C⋯H/H⋯C33.4%Represents general van der Waals forces and weak C-H⋯C interactions.
Cl⋯H/H⋯Cl20.0%Indicates the significance of interactions involving the chlorine atom, likely weak C-H⋯Cl hydrogen bonds.
O⋯H/H⋯O19.5%Corresponds to hydrogen bonds involving oxygen atoms, such as N-H⋯O and C-H⋯O.

Analytical Method Development for Research Purity and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is the primary tool for assessing the purity of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine and for monitoring the consumption of reactants and the formation of products during its synthesis. The choice of technique depends on the volatility and polarity of the compounds being analyzed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically developed. This method separates compounds based on their hydrophobicity.

A common setup would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to ensure the amine is protonated and yields sharp, symmetrical peaks. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. sielc.comnih.govsigmaaldrich.com

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. This allows for the quantification of the starting materials, intermediates, and the final product, providing valuable kinetic data and helping to determine the optimal reaction time. oup.comnih.gov

Table 1: Representative HPLC Parameters for Purity Analysis
ParameterTypical Value/Condition
Column Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an excellent tool for monitoring the consumption of more volatile reactants or the formation of volatile byproducts. To analyze the amine itself, derivatization is often required to increase its volatility and thermal stability. nih.gov A common derivatization agent is acetic anhydride (B1165640), which converts the primary amine into a more stable and volatile acetamide. forensicresources.org

The GC analysis would typically employ a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is generally used for its high sensitivity to organic compounds, or a Mass Spectrometer (MS) for definitive identification of the components. forensicresources.orgnih.gov

Table 2: Typical GC Parameters for Reactant and Byproduct Analysis
ParameterTypical Value/Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Detector FID or MS
Derivatization (if needed) Acetic Anhydride or N-(fluoroacyl)-prolyl chloride nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. thieme.de For the synthesis of this compound, TLC can be used to quickly check for the presence of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. After development, the spots can be visualized under UV light (due to the aromatic ring) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. maps.org By comparing the spot corresponding to the starting material with the newly formed product spot, a chemist can estimate the extent of the reaction.

Spectroscopic Methods for In-Situ Reaction Monitoring (e.g., FT-IR, NMR)

In-situ (in the reaction vessel) monitoring techniques provide real-time data on the reaction progress without the need for sampling. Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For instance, the conversion of a precursor ketone to the amine would show the disappearance of the carbonyl (C=O) stretch and the appearance of N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring. nih.govpharmtech.combeilstein-journals.org By using a flow NMR setup or an NMR tube as the reaction vessel, it is possible to acquire spectra at regular intervals. beilstein-journals.org This allows for the direct observation and quantification of all NMR-active species in the reaction mixture, providing detailed mechanistic and kinetic insights. nih.govpharmtech.comresearchgate.net The conversion can be tracked by integrating the signals corresponding to specific protons or carbons of the reactants and products. nih.gov

Chiral Analytical Methods for Enantiomeric Purity Determination (if applicable for specific enantiomers)

Since this compound possesses a chiral center at the carbon adjacent to the amine group, it can exist as a pair of enantiomers. If the synthesis is stereoselective or if resolution of the racemate is performed, a method to determine the enantiomeric excess (e.e.) is crucial.

Chiral HPLC is the most common technique for this purpose. nih.govgoogle.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for separating the enantiomers of phenethylamine (B48288) analogs. mdpi.com For example, a DAICEL CHIRALPAK OD-H column has been successfully used to separate the enantiomers of structurally similar compounds like (S)-1-(4-methoxyphenyl)ethylamine and (S)-1-(4-chlorophenyl)ethylamine. doi.org The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

Another approach is chiral GC, where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Purity
ParameterTypical Value/Condition
Column Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H or OD-H)
Mobile Phase Hexane / Isopropanol (B130326) / Diethylamine (e.g., 80:20:0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 225 nm
Column Temperature 25 °C

Compound Index

Table 4: List of Mentioned Chemical Compounds
Compound Name
This compound
Acetonitrile
Formic acid
Trifluoroacetic acid
Acetic anhydride
Helium
Ethyl acetate
Hexane
Ninhydrin
(S)-1-(4-methoxyphenyl)ethylamine
(S)-1-(4-chlorophenyl)ethylamine
Isopropanol

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of phenylethylamines often involves multi-step procedures with stoichiometric reagents and harsh reaction conditions. Future research should prioritize the development of more sustainable and efficient routes to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine.

One promising avenue is the application of biocatalysis . Enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases offer highly selective and environmentally benign alternatives to chemical catalysts. uni-graz.atnih.gov For instance, a transaminase could be employed for the asymmetric amination of a corresponding ketone precursor, 2-chloro-4-methoxyphenylacetone, to yield enantiomerically pure forms of the target amine. researchgate.net This approach would be highly atom-economical and operate under mild, aqueous conditions.

Another area of focus should be on green chemistry principles. This includes the use of renewable starting materials, safer solvents, and catalytic processes that minimize waste. rsc.org For example, the direct amination of 2-(2-chloro-4-methoxyphenyl)ethanol, potentially derived from a renewable source, using ammonia (B1221849) over a heterogeneous catalyst would represent a significant improvement over traditional methods that often generate significant waste streams. Reductive amination of the corresponding aldehyde, 2-(2-chloro-4-methoxyphenyl)acetaldehyde, using green reducing agents is another viable strategy. researchgate.netmdpi.com

Synthetic Strategy Potential Precursor Key Advantages Representative Literature
Biocatalytic Transamination2-Chloro-4-methoxyphenylacetoneHigh enantioselectivity, mild conditions, aqueous media uni-graz.atresearchgate.net
Heterogeneous Catalytic Amination2-(2-Chloro-4-methoxyphenyl)ethanolAtom economy, potential for continuous flow acs.org
Green Reductive Amination2-(2-Chloro-4-methoxyphenyl)acetaldehydeUse of safer reducing agents, reduced waste researchgate.netmdpi.com

Exploration of Unconventional Functional Group Interconversions

Beyond established synthetic transformations, the exploration of unconventional functional group interconversions could lead to novel and more efficient pathways to this compound and its derivatives.

A key area for investigation is the late-stage C-H activation of the aromatic ring or the ethylamine (B1201723) side chain. nih.gov This would allow for the direct introduction of the chloro or methoxy (B1213986) substituents onto a simpler phenylethylamine precursor, or the functionalization of the target molecule itself to create a library of analogues. Palladium-catalyzed C-H arylation, for example, could be explored to introduce the 2-chloro-4-methoxyphenyl group onto a protected ethylamine core. researchgate.net

Furthermore, nickel-catalyzed cross-electrophile coupling reactions offer a modern approach to forming the crucial C-C bond of the phenylethylamine skeleton. acs.org A potential strategy could involve the coupling of a (2-chloro-4-methoxyphenyl) halide with a protected 2-aminoethyl halide derivative.

Methodology Potential Application Key Advantages Representative Literature
C-H ActivationDirect synthesis from simpler phenylethylamines or late-stage functionalizationIncreased synthetic efficiency, access to novel analogues nih.govresearchgate.net
Nickel-Catalyzed Cross-CouplingConvergent synthesis from two fragmentsBroad substrate scope, mild reaction conditions acs.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

To accelerate the discovery and optimization of synthetic routes and to enable efficient production, the integration of the synthesis of this compound into flow chemistry and automated platforms is crucial. mdpi.comacs.org

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. researchgate.netresearchgate.net For instance, the catalytic amination or reduction steps in the synthesis could be performed in a packed-bed flow reactor, allowing for easy catalyst separation and reuse. acs.org

Pairing flow chemistry with high-throughput experimentation (HTE) would enable the rapid screening of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. cam.ac.uk This automated approach can significantly reduce the time and resources required for process development.

Technology Application in Synthesis Key Benefits Representative Literature
Flow ChemistryCatalytic hydrogenation, amination, purificationEnhanced safety, improved process control, scalability mdpi.comacs.orgresearchgate.netresearchgate.net
High-Throughput ExperimentationReaction optimization, catalyst screeningAccelerated development, reduced material consumption cam.ac.uk

Advanced Mechanistic Investigations via Isotopic Labeling and Kinetic Studies

A deep understanding of the reaction mechanisms underlying the synthesis of this compound is fundamental for rational process optimization and the development of new catalytic systems.

Isotopic labeling studies can provide invaluable insights into bond-forming and bond-breaking steps. nih.gov For example, using deuterium-labeled reagents in a reductive amination pathway could elucidate the mechanism of hydride transfer. Stable isotope labeling, in conjunction with mass spectrometry, can also be a powerful tool for quantitative analysis in complex reaction mixtures. acs.orgubc.ca

Kinetic studies are essential for determining reaction orders, activation energies, and the influence of various parameters on the reaction rate. This information is critical for designing efficient and robust chemical processes, especially in a flow chemistry setup. The data obtained from these studies can also be used to build computational models to predict reaction outcomes and guide further experimental work.

Investigative Technique Information Gained Impact on Research Representative Literature
Isotopic LabelingReaction pathways, bond cleavage/formationElucidation of complex mechanisms, guide catalyst design nih.govacs.orgubc.caacs.org
Kinetic StudiesReaction rates, activation parametersProcess optimization, reactor design, model development nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:

Nitration and halogenation : Introduction of chloro and methoxy groups via electrophilic aromatic substitution. For example, nitration of 4-methoxyphenyl precursors followed by chlorination .

Reductive amination : Conversion of ketone intermediates to amines using reagents like NaBH4 or LiAlH4 under inert atmospheres .

  • Key Factors :
  • Temperature control (e.g., 0–5°C for nitration to avoid over-substitution).
  • Solvent choice (polar aprotic solvents like DMF enhance substitution efficiency).
  • Catalysts (e.g., FeCl3 for Friedel-Crafts alkylation).
  • Yield Optimization : Pilot studies suggest yields >75% are achievable with stoichiometric control and slow addition of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from structural analogs?

  • Methodological Answer :

  • 1H NMR :
  • A triplet at δ 2.80 ppm (CH2NH2, J = 6.5 Hz).
  • A singlet at δ 3.78 ppm (OCH3).
  • Aromatic protons at δ 6.8–7.2 ppm (meta/para coupling due to chloro and methoxy groups) .
  • Mass Spectrometry : Molecular ion peak at m/z 185.6 (M+), with fragments at m/z 140 (loss of NH2CH2) and 122 (loss of Cl) .
  • Differentiation from Analogs : Fluorine-substituted analogs (e.g., 2-(2-Chloro-4-fluorophenyl)ethan-1-amine) show distinct 19F NMR shifts (~-115 ppm) and altered aromatic splitting patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound arising from differing synthetic methodologies?

  • Methodological Answer :

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted nitro intermediates or diastereomers) that may skew bioactivity results .
  • Structured Comparison : Synthesize derivatives under standardized conditions (e.g., identical solvents, catalysts) and test in parallel assays. For example, a 2024 study found that residual Pd catalysts from coupling reactions artificially inflated enzyme inhibition rates by 15% .
  • Meta-Analysis : Cross-reference data with PubChem or crystallographic databases (e.g., CCDC) to validate structural assignments .

Q. What computational strategies are employed to predict the binding affinity of this compound with neurological receptors, and how do substituents influence these interactions?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with serotonin (5-HT2A) or dopamine receptors. The chloro group enhances hydrophobic binding, while the methoxy group participates in hydrogen bonding .
  • QSAR Models :
  • Descriptor Analysis : LogP (lipophilicity) and Hammett σ (electron-withdrawing effect) correlate with activity. For this compound, σ = +0.23 (chloro) and σ = -0.27 (methoxy) suggest balanced electronic effects .
  • Validation : Cross-validate predictions with in vitro assays (e.g., radioligand displacement studies).

Q. How does the position of chloro and methoxy substituents on the phenyl ring affect the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Electronic Effects :
  • Chloro (ortho) : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to the para position.
  • Methoxy (para) : Electron-donating effect activates the ring for electrophilic substitution at the ortho position.
  • Mechanistic Insights : DFT calculations show the ortho-chloro group increases the energy barrier for SN2 reactions by 8–12 kcal/mol compared to meta-substituted analogs .
  • Experimental Validation : Kinetic studies in THF reveal a 40% slower reaction rate for ortho-chloro derivatives versus para-substituted analogs in amidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.